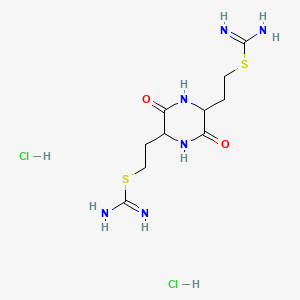
3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperazine ring, introduction of the carbamimidoyl and thioate groups, and subsequent purification to obtain the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Carbamoyl-1-methyl-3-[2-(5-methylimidazol-4-yl-methylthio)ethyl]guanidine dihydrochloride
- Other piperazine derivatives with carbamimidoyl and thioate groups
Uniqueness
What sets 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride apart from similar compounds is its specific combination of functional groups and structural features
Properties
CAS No. |
6965-23-7 |
|---|---|
Molecular Formula |
C10H20Cl2N6O2S2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[5-(2-carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C10H18N6O2S2.2ClH/c11-9(12)19-3-1-5-7(17)16-6(8(18)15-5)2-4-20-10(13)14;;/h5-6H,1-4H2,(H3,11,12)(H3,13,14)(H,15,18)(H,16,17);2*1H |
InChI Key |
XDAYOVQBWYUQAT-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)C1C(=O)NC(C(=O)N1)CCSC(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



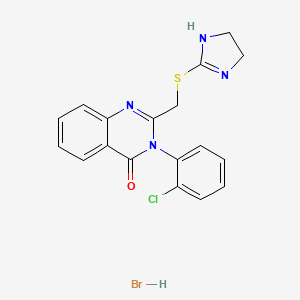
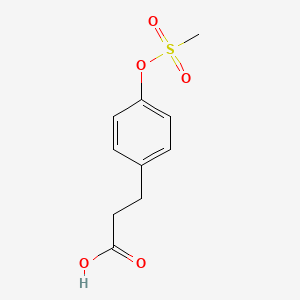
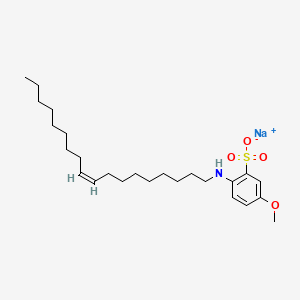
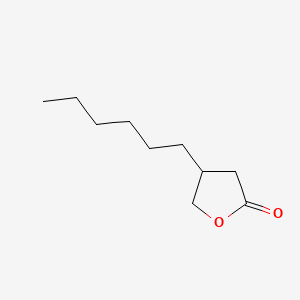
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
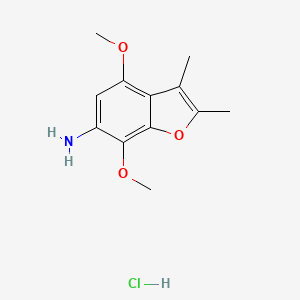
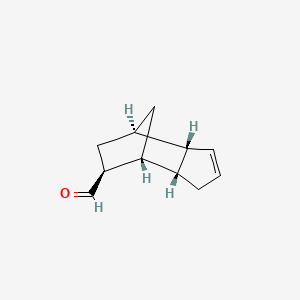
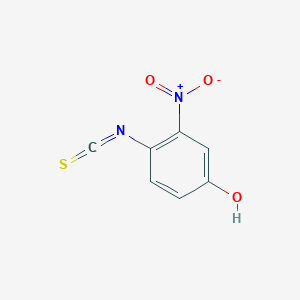
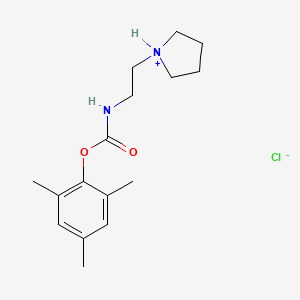

![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)

